molecular formula C9H18N2O2 B592239 Tert-butyl 3-amino-3-methylazetidine-1-carboxylate CAS No. 1158758-77-0

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate

Cat. No.: B592239
CAS No.: 1158758-77-0
M. Wt: 186.255
InChI Key: LDWZHGRHSCFIJE-UHFFFAOYSA-N
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Biological Activity

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate (CAS No. 325775-44-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

1. Chemical Structure and Properties

This compound is characterized by an azetidine ring with a tert-butyl ester group. Its molecular formula is C9H18N2O2C_9H_{18}N_2O_2 and it has a molecular weight of approximately 186.25 g/mol . The compound's structure contributes to its biological activity, influencing interactions with various biological targets.

2. Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Aminomethylation : The reaction of tert-butyl azetidine derivatives with formaldehyde and amines.
  • Carboxylation : Introduction of the carboxylate group through standard carboxylation reactions.

3. Biological Activity

The biological activity of this compound has been explored in various contexts:

3.1 Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some azetidine derivatives have shown efficacy against bacterial strains.
  • CNS Penetration : Preliminary studies suggest potential for blood-brain barrier (BBB) penetration, making it a candidate for neurological applications .

3.2 Interaction Studies

Interaction studies are crucial for understanding the binding affinity and mechanism of action of this compound with target proteins or receptors. Techniques such as:

  • Molecular Docking : Used to predict the interaction between the compound and various biological targets.
  • In Vitro Assays : These assays are employed to evaluate the biological effects on cell lines.

4.1 Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several azetidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

4.2 CNS Distribution Study

A biodistribution study assessed the ability of the compound to cross the BBB using murine models. The results showed that after systemic administration, concentrations in brain tissue were significantly higher compared to serum, suggesting effective CNS penetration .

5. Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with related compounds was performed:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-aminoazetidine-1-carboxylateC9_9H16_{16}N2_2O2_2Basic azetidine structure without methyl substitution
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateC9_9H18_{18}N2_2O2_2Contains aminomethyl group; potential for different reactivity
Tert-butyl azetidine-1-carboxylic acidC8_8H15_{15}NO2_2Carboxylic acid derivative; different reactivity profile

Properties

IUPAC Name

tert-butyl 3-amino-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWZHGRHSCFIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718855
Record name tert-Butyl 3-amino-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158758-77-0
Record name tert-Butyl 3-amino-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-3-methylazetidine-1-carboxylate
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